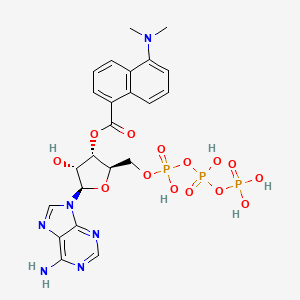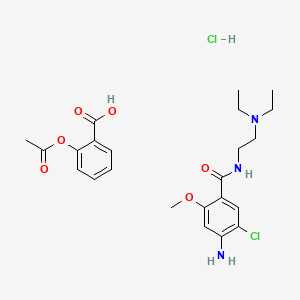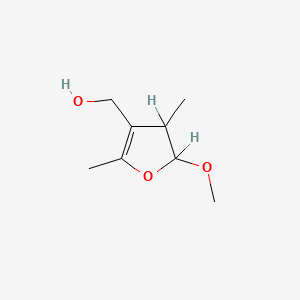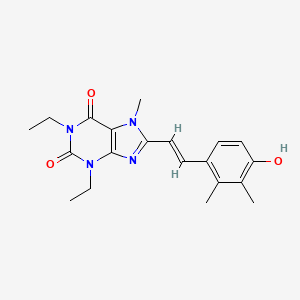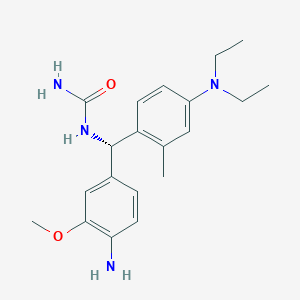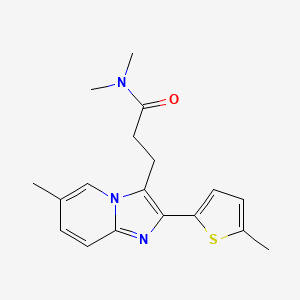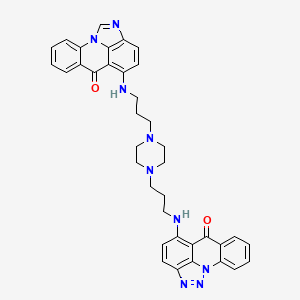
6H-(1,2,3)Triazolo(4,5,1-de)acridin-6-one, 5-((3-(4-(3-((6-oxo-6H-imidazo(4,5,1-de)acridin-5-yl)amino)propyl)-1-piperazinyl)propyl)amino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6H-(1,2,3)Triazolo(4,5,1-de)acridin-6-one, 5-((3-(4-(3-((6-oxo-6H-imidazo(4,5,1-de)acridin-5-yl)amino)propyl)-1-piperazinyl)propyl)amino)- is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by the presence of multiple heterocyclic rings, which contribute to its diverse chemical properties and reactivity.
Preparation Methods
The synthesis of 6H-(1,2,3)Triazolo(4,5,1-de)acridin-6-one, 5-((3-(4-(3-((6-oxo-6H-imidazo(4,5,1-de)acridin-5-yl)amino)propyl)-1-piperazinyl)propyl)amino)- involves several steps, including the formation of the triazolo and acridinone rings. The synthetic routes typically involve the use of various reagents and catalysts to facilitate the formation of these rings under controlled conditions. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
6H-(1,2,3)Triazolo(4,5,1-de)acridin-6-one, 5-((3-(4-(3-((6-oxo-6H-imidazo(4,5,1-de)acridin-5-yl)amino)propyl)-1-piperazinyl)propyl)amino)- has a wide range of applications in scientific research In chemistry, it is used as a building block for the synthesis of more complex moleculesIn industry, it may be used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of various biochemical pathways. The exact pathways and targets involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Compared to other similar compounds, 6H-(1,2,3)Triazolo(4,5,1-de)acridin-6-one, 5-((3-(4-(3-((6-oxo-6H-imidazo(4,5,1-de)acridin-5-yl)amino)propyl)-1-piperazinyl)propyl)amino)- stands out due to its unique structure and reactivity. Similar compounds include other triazolo and acridinone derivatives, which may have different substituents or ring structures, leading to variations in their chemical properties and applications .
Properties
CAS No. |
197903-13-2 |
|---|---|
Molecular Formula |
C37H35N9O2 |
Molecular Weight |
637.7 g/mol |
IUPAC Name |
10-[3-[4-[3-[(8-oxo-1,14-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-2,4,6,9,11,13(16),14-heptaen-10-yl)amino]propyl]piperazin-1-yl]propylamino]-1,14,15-triazatetracyclo[7.6.1.02,7.013,16]hexadeca-2,4,6,9,11,13(16),14-heptaen-8-one |
InChI |
InChI=1S/C37H35N9O2/c47-36-24-7-1-3-9-30(24)45-23-40-28-13-11-26(32(36)34(28)45)38-15-5-17-43-19-21-44(22-20-43)18-6-16-39-27-12-14-29-35-33(27)37(48)25-8-2-4-10-31(25)46(35)42-41-29/h1-4,7-14,23,38-39H,5-6,15-22H2 |
InChI Key |
MQFWSJLJVULXGV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCCNC2=C3C4=C(C=C2)N=CN4C5=CC=CC=C5C3=O)CCCNC6=C7C8=C(C=C6)N=NN8C9=CC=CC=C9C7=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






